molecular formula C8H12N2 B2712939 (R)-4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 2230789-85-0

(R)-4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B2712939
CAS No.: 2230789-85-0
M. Wt: 136.198
InChI Key: LCONNNJMUCBRSP-SSDOTTSWSA-N
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Description

“®-4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazine derivatives have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

Pyrrolopyrazine derivatives can be synthesized through various methods, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . Another study mentioned the synthesis of pyrrolopyrazines derivatives from 2-bromo-5-methoxypyrazine and propargyl amines or ethers through the Pd-catalyzed intermolecular cycloisomerization strategy .


Molecular Structure Analysis

The structure of pyrrolopyrazine includes a pyrrole and a pyrazine ring . Pyrazine is a symmetrical molecule with the chemical formula C4H4N2, comprising a six-membered ring with two nitrogen atoms opposing each other and four carbon atoms interspersed .


Chemical Reactions Analysis

Pyrrolopyrazine derivatives have shown a wide range of chemical reactivity profiles. They have been the focal point of advances in total synthesis, synthetic methods, chemical biology, and drug discovery . The redox reactions of a pyrazine-bridged binuclear have also been investigated .


Physical and Chemical Properties Analysis

Pyrazine is a colorless solid that has a peculiar, penetrating odor. It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms. It possesses a low melting point of 52–54 °C and a boiling point of 138 °C .

Scientific Research Applications

Pyrazines in Food Science

Pyrazines are volatile heterocyclic nitrogen-containing compounds contributing to baking, roasted, and nutty flavors in food products. The generation of pyrazines from the Maillard reaction (MR) is a focal point in food science for enhancing desirable flavors. Strategies to control pyrazine synthesis include utilizing new reactants, modifying reaction conditions, and adopting emerging technologies like ultrasound, which promotes pyrazines formation in MR model systems due to the high temperature and pressure environment favored by the MR (Yu et al., 2021).

Pyrazine Derivatives in Pharmacology

Pyrazine derivatives, known for their diverse pharmacological effects, have been synthesized and evaluated as agents with antiproliferative, anti-infective, and cardiovascular or nervous system effects. Notably, pyrazine-based drugs have entered clinical use worldwide, demonstrating the rapid growth of this class in pharmacological research. Areas of interest include inhibitors of protein kinases and β-secretase, promising for antiproliferative applications and Alzheimer’s disease treatment, respectively (Doležal & Zítko, 2015).

Pyrazine and Phenazine in Medicinal Chemistry

The biological activities of pyrazine and phenazine compounds, relevant to disease treatment, are a significant research area. These heterocycles have been utilized in innovative total synthesis approaches, synthetic methodologies, drug discovery efforts, and medicinal chemistry programs, showing promise in medicine due to their therapeutic value in various diseases (Huigens et al., 2022).

Energetic Materials Research

Pyrazine energetic compounds are studied for their application in high-nitrogen-containing azine energy materials, highlighting their potential in improving the burning rate of propellants, reducing sensitivity, and enhancing detonation performance in mixed explosives. This showcases the broad application prospect of azine energetic compounds in energetic materials (Yongjin & Shuhong, 2019).

Safety and Hazards

Pyrazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable solid, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrrolopyrazine derivatives have potential for future developments in various fields. They have been used in pharmaceuticals, organic materials, natural products, dyes, and particularly in bioactive molecules . They also act as a versatile scaffold in organic synthesis and drug development .

Properties

IUPAC Name

(4R)-4-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-5-9-6-8-3-2-4-10(7)8/h2-4,7,9H,5-6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCONNNJMUCBRSP-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC2=CC=CN12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCC2=CC=CN12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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